Cyclobutanesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEWIZYUUAXBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclobutanesulfonyl Fluoride: Physicochemical Profiling & SuFEx Utility in Covalent Drug Discovery
Executive Summary
Cyclobutanesulfonyl fluoride (CBSF) represents a high-value chemotype at the intersection of strain-release chemistry and Sulfur-Fluoride Exchange (SuFEx) . Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, CBSF utilizes the unique stability of the S(VI)–F bond to act as a "sleeping beauty" warhead—inert in plasma but highly reactive within specific protein pockets.
This guide analyzes the chemical properties of CBSF, focusing on the synergistic effects of the cyclobutane ring’s conformational restriction and the sulfonyl fluoride’s context-dependent electrophilicity. It is designed for medicinal chemists leveraging covalent inhibition for "undruggable" targets.
Structural & Physicochemical Fundamentals
The Cyclobutane Scaffold: Escaping "Flatland"
The cyclobutane core of CBSF offers distinct advantages over planar aromatic systems (like benzenesulfonyl fluoride) or flexible aliphatic chains.
-
Puckered Conformation: The cyclobutane ring is not planar; it adopts a "butterfly" or puckered conformation (dihedral angle ~25–35°) to relieve torsional strain. This provides a unique 3D vector for the sulfonyl fluoride warhead, allowing it to probe enzyme pockets inaccessible to flat aromatic inhibitors.
-
Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing non-specific binding compared to lipophilic aromatic rings.
-
Metabolic Stability: The cyclobutane ring is metabolically robust. Unlike cyclopropanes (prone to ring-opening) or cyclopentanes (often lipophilic metabolic soft spots), the cyclobutane ring strikes a balance between steric bulk and metabolic inertness.
The Sulfonyl Fluoride Warhead (SuFEx Hub)
The sulfonyl fluoride moiety (-SO₂F) is the cornerstone of SuFEx click chemistry. Its properties in CBSF are defined by the S–F bond:
| Property | Value/Characteristic | Implication for Drug Discovery |
| Bond Energy | ~130 kcal/mol | High thermodynamic stability; resistant to reduction. |
| Bond Length | 1.56 Å (S–F) | Short, strong bond with low polarizability. |
| Hydrolysis | T½ > 24h (pH 7.4) | Stable in aqueous media/plasma; allows oral bioavailability. |
| Redox Stability | High | Resistant to oxidative metabolism (unlike thiols) and reduction. |
| Electrophilicity | Context-Dependent | Only reacts when activated by H-bonding or specific protein environments. |
Reactivity Profile: The SuFEx Mechanism
CBSF functions as a covalent probe through a nucleophilic substitution at sulfur . Unlike Michael acceptors (which target Cysteine), CBSF has a broader but distinct reactivity profile.
Mechanism of Action
The reaction is driven by the "proximity effect." The S(VI) center is shielded by the fluorine atom and the bulky cyclobutane ring. Reaction occurs only when a nucleophile (e.g., Tyrosine-OH, Lysine-NH₂, Serine-OH) is positioned precisely to attack the sulfur, often assisted by a neighboring proton donor (H-bond network) that activates the fluoride leaving group.
Pathway Visualization
The following diagram illustrates the activation logic of CBSF within a target protein.
Figure 1: The SuFEx activation pathway.[1] The reagent remains inert until specific binding aligns the nucleophile and stabilizes the fluoride leaving group.
Synthesis & Manufacturing
Synthesis of CBSF and its derivatives typically follows two primary routes: Halogen Exchange (classic) or Cycloaddition (modern).
Method A: Halogen Exchange (Chloride to Fluoride)
The most robust method for converting cyclobutanesulfonyl chloride (CAS 338453-16-0) to the fluoride.
-
Reagents: Potassium Bifluoride (KHF₂) or Anhydrous KF.
-
Solvent: Acetonitrile (MeCN) or Water/Dioxane biphasic system.
-
Yield: Typically >90%.
-
Advantage: Scalable, mild conditions.
Method B: [2+2] Cycloaddition (Ethenesulfonyl Fluoride)
Used to construct the cyclobutane ring already containing the warhead.
-
Reagent: Enol ethers or active alkenes.
-
Condition: Photoredox catalysis or thermal [2+2].
-
Advantage: Rapid access to substituted cyclobutanes (library generation).
Synthesis Workflow Diagram
Figure 2: Primary synthetic routes. Route A is preferred for simple CBSF; Route B is preferred for complex derivatives.
Experimental Protocols
Protocol: Synthesis of CBSF from Sulfonyl Chloride
Self-validating step: The disappearance of the sulfonyl chloride shift in ¹H NMR and the appearance of a triplet/multiplet in ¹⁹F NMR.
-
Preparation: Dissolve cyclobutanesulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M).
-
Addition: Add a saturated aqueous solution of KHF₂ (2.0 equiv) dropwise. Caution: KHF₂ is corrosive and etches glass; use plasticware or Teflon-lined vessels if possible.
-
Reaction: Stir vigorously at Room Temperature for 3 hours.
-
Monitoring: Check via TLC or ¹⁹F NMR (Target shift: ~ +60 to +65 ppm relative to CFCl₃).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Sulfonyl fluorides are often pure enough for use; otherwise, purify via silica flash chromatography (Hexane/EtOAc).
Protocol: Protein Labeling (Covalent Docking Validation)
Objective: Assess if CBSF modifies a target protein.
-
Incubation: Incubate purified protein (10 µM) with CBSF (100 µM) in PBS (pH 7.4) at 37°C.
-
Time-Course: Take aliquots at 1h, 4h, and 24h.
-
Quenching: Denature with 6M Urea or SDS loading buffer.
-
Analysis: Perform intact protein LC-MS.
-
Success Criteria: Look for a mass shift of +134 Da (Cyclobutanesulfonyl group) or +132 Da (depending on exact fragmentation/adduct). Note: The Fluoride (-19 Da) is lost, and the Sulfonyl-Cyclobutane (+153 Da) is added, minus the H from the amino acid.
-
Calculation: Mass Shift = MW(CBSF) - MW(HF) = 154.18 - 20.01 ≈ +134.17 Da.
-
Applications in Drug Discovery[4][5][6][7][8]
Targeted Covalent Inhibitors (TCIs)
CBSF is used to target non-catalytic nucleophiles. Unlike acrylamides (which require Cysteine), CBSF can target Tyrosine (via phenol exchange) and Lysine (via epsilon-amine). This expands the "druggable genome" to proteins lacking active-site cysteines.
Fragment-Based Drug Discovery (FBDD)
CBSF serves as an ideal "covalent fragment."
-
Low Molecular Weight: ~154 Da.
-
High Solubility: The polar sulfonyl group + sp³ ring improves aqueous solubility.
-
Screening: Libraries of substituted CBSF derivatives are screened using X-ray crystallography (X-ray soaking) to identify "bind-and-react" hits.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal. (Context on Cyclobutane properties). [Link]
-
Qin, H. L., et al. (2020). "Emerging Fluorinated Motifs: Synthesis, Properties, and Applications." Wiley-VCH.[5][6] (Specifics on Ethenesulfonyl Fluoride cycloadditions). [Link]
Sources
Technical Monograph: Cyclobutanesulfonyl Fluoride in Modular Synthesis
Executive Summary & Core Directive
Cyclobutanesulfonyl fluoride (CbSF) represents a specialized niche within the sulfur(VI) fluoride exchange (SuFEx) chemical space. Unlike its aromatic counterparts (e.g., benzenesulfonyl fluoride), CbSF introduces a constrained aliphatic ring, offering unique steric bulk and lipophilicity profiles (LogP modulation) critical for fragment-based drug discovery (FBDD) and covalent inhibitor design.
This guide is structured to move beyond basic catalog data, providing a mechanistic and practical framework for utilizing CbSF in high-fidelity organic synthesis and medicinal chemistry.
Chemical Identity & Physical Profile[1][2][3]
Compound Name: Cyclobutanesulfonyl fluoride IUPAC Name: Cyclobutanesulfonyl fluoride CAS Registry Number: 2138267-17-9 (Fluoride); Note: Often synthesized in situ from Cyclobutanesulfonyl chloride (CAS: 338453-16-0). Molecular Formula: C₄H₇FO₂S Molecular Weight: 138.16 g/mol
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Context for Application |
| Physical State | Colorless Liquid | Low melting point facilitates handling in microfluidic systems. |
| Boiling Point | ~180–190 °C (Predicted) | Lower than corresponding chloride (217 °C); potentially volatile under high vacuum. |
| Density | ~1.3 g/cm³ (Predicted) | Denser than water; biphasic separation is straightforward. |
| Solubility | DCM, THF, MeCN, Toluene | Highly soluble in aprotic polar/non-polar solvents; limited stability in aqueous base. |
| Stability | High (SuFEx active) | Resists hydrolysis at neutral pH; activated by Lewis bases (DBU, BEMP) or Si-interaction. |
Synthesis & Production Protocols
Mechanistic Rationale
The synthesis of CbSF is most robustly achieved via Halogen Exchange (Halex) from the corresponding sulfonyl chloride. While direct sulfonyl fluoride synthesis from sulfonates is possible, the chloride precursor is more commercially accessible. The use of Potassium Bifluoride (KHF₂) is preferred over naked fluoride sources (KF/CsF) to prevent the formation of sulfonate byproducts due to the buffering capacity of the bifluoride anion.
Protocol: Bifluoride-Mediated Halogen Exchange
Target Scale: 10 mmol
Reagents:
-
Cyclobutanesulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF₂) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (10:1 v/v)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with KHF₂ (1.56 g, 20 mmol) and dissolve in water (2 mL). Add MeCN (20 mL) to create a biphasic suspension.
-
Addition: Cool the mixture to 0 °C. Add Cyclobutanesulfonyl chloride (1.54 g, 10 mmol) dropwise over 5 minutes. Note: Exotherm is mild, but cooling prevents hydrolysis competition.
-
Reaction: Allow to warm to ambient temperature (23 °C) and stir vigorously for 4–6 hours. Monitor by TLC (stain with KMnO₄) or ¹⁹F NMR (signal appearance at ~ +60-65 ppm).
-
Workup: Dilute with Et₂O (50 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Yield: Expect >90% conversion. The product is typically pure enough for downstream SuFEx coupling without chromatography.
Reactivity & SuFEx Mechanism
The utility of CbSF lies in the unique stability of the S(VI)–F bond. It is electrostatically strong yet kinetically stable until activated. This "sleeping beauty" reactivity allows CbSF to serve as a bioisostere for carboxylic acids or as a covalent warhead targeting specific amino acid residues (Tyrosine, Lysine, Serine) in proteins.
Mechanism of Activation
The S–F bond is activated via a "Si–F" interaction (using silyl ethers) or hydrogen-bonding catalysis.
Figure 1: Activation pathway of CbSF in SuFEx chemistry. The stability of the S-F bond prevents premature hydrolysis, enabling specific activation by silyl groups or bases.
Safety Data & Handling (SDS Analysis)
Hazard Classification (GHS):
-
Signal Word: DANGER
-
H301/H311: Toxic if swallowed or in contact with skin.
-
H335: May cause respiratory irritation.
Critical Toxicology Note: Sulfonyl fluorides are potent inhibitors of serine proteases (e.g., Acetylcholinesterase). Unlike chlorides, which hydrolyze rapidly to acid (causing burns), fluorides can penetrate skin and inhibit enzymes systemically. Treat all exposures as potential neurotoxic events.
Handling Decision Tree
Figure 2: Safety decision matrix for handling Cyclobutanesulfonyl fluoride. Immediate neutralization with base is required for spills.
Applications in Drug Discovery[5][6][7][8][9]
Fragment-Based Drug Discovery (FBDD)
Cyclobutane rings are excellent bioisosteres for phenyl rings or gem-dimethyl groups. They reduce planarity (increasing solubility) and metabolic liability.
-
Application: CbSF is used to install the cyclobutanesulfonyl motif onto amine-bearing fragments (via sulfonamide formation) to screen for binding affinity.
-
Advantage: The sulfonyl fluoride moiety itself can act as a "warhead" to covalently capture low-affinity targets during the screening phase.
Protein Labeling
CbSF derivatives can be used to probe tyrosine reactivity. The compact cyclobutane ring allows the probe to access sterically restricted pockets that larger aryl-sulfonyl fluorides (like PMSF) cannot reach.
References
-
Synthesis of Sulfonyl Fluorides: Tribby, A. L., et al. "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides."[3] The Journal of Organic Chemistry, 2017.[3] Link (Methodology adapted for aliphatic systems).
-
SuFEx Chemistry: Wang, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link
-
Cyclobutane in Medicinal Chemistry: Litskan, E. V., et al. "Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes." Chemistry – A European Journal, 2025. Link (Context on fluoroalkyl cyclobutanes).
-
Safety of Sulfonyl Fluorides: "Safety Data Sheet: Perfluorobutanesulfonyl fluoride." Fisher Scientific, 2025. Link (Analogous hazard data).
-
Cyclobutanesulfonyl Chloride Precursor: "Cyclobutanesulfonyl chloride - PubChem Compound Summary." National Center for Biotechnology Information. Link
Sources
Technical Guide: Synthesis Pathways for Cyclobutanesulfonyl Fluoride
Executive Summary: The Strategic Value of Cyclobutanesulfonyl Fluoride
In the landscape of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, aliphatic sulfonyl fluorides represent a critical yet underutilized class of electrophiles. While aryl sulfonyl fluorides are ubiquitous, cyclobutanesulfonyl fluoride offers a unique pharmacophoric profile. The cyclobutane ring provides specific conformational rigidity ("pucker" conformation) and metabolic stability distinct from its cyclopropyl (ring strain/reactivity) and cyclopentyl (entropy) congeners.
This guide details three distinct synthesis pathways, prioritized by scalability, safety, and precursor availability. The Halogen Exchange (Halex) route is identified as the "Gold Standard" for reliability, while Organometallic Fluorosulfurylation offers the most direct access from alkyl halides.
Synthesis Pathways[1][2][3][4][5][6][7][8]
Pathway A: The "Gold Standard" – Halogen Exchange (Halex)
This pathway is the most robust method for generating cyclobutanesulfonyl fluoride. It relies on the conversion of cyclobutanesulfonyl chloride using bifluoride salts. This method is preferred for gram-to-multigram scale synthesis due to the stability of the inorganic fluoride source and the mild reaction conditions that preserve the cyclobutane ring integrity.
-
Mechanism: Nucleophilic substitution at the sulfur center (
-like). The bifluoride anion ( ) acts as a potent nucleophile, displacing the chloride. -
Key Reagents: Potassium Bifluoride (
), Acetonitrile ( ).
Pathway B: One-Pot Organometallic Fluorosulfurylation
For workflows starting from cyclobutyl bromide or chloride, this pathway bypasses the isolation of the sulfonyl chloride. It utilizes a Grignard intermediate to capture sulfur dioxide (
-
Mechanism: Formation of a sulfinate salt via
insertion, followed by oxidative chlorination/fluorination or direct electrophilic fluorination. -
Key Reagents:
, surrogate (DABSO), NFSI or Selectfluor.
Pathway C: Oxidative Fluorination of Thiols
Ideal when cyclobutanethiol is the primary feedstock. This route avoids the handling of moisture-sensitive sulfonyl chlorides by performing an in-situ oxidative transformation.
-
Mechanism: Oxidative chlorination to sulfonyl chloride followed by in-situ fluorination.[1]
-
Key Reagents: Trichloroisocyanuric acid (TCICA) or
, followed by .
Comparative Technical Analysis
| Feature | Pathway A: Halex (Recommended) | Pathway B: Grignard/DABSO | Pathway C: Oxidative Thiol |
| Precursor | Cyclobutanesulfonyl Chloride | Cyclobutyl Bromide | Cyclobutanethiol |
| Reagents | Mg, DABSO, NFSI | TCICA, KF, MeCN | |
| Atom Economy | High | Moderate (Loss of DABSO/NFSI byproducts) | Low (Oxidant waste) |
| Safety Profile | High (Aqueous workup, no gas) | Moderate (Exothermic Grignard) | Moderate (Strong oxidants) |
| Yield | >90% (Typical) | 60-80% | 70-85% |
| Scalability | Excellent (>100g) | Good (Batch limits) | Moderate (Exotherm control) |
Detailed Experimental Protocol
Protocol: Bifluoride-Mediated Halogen Exchange
Based on the methodology established by Sharpless et al. for SuFEx hubs.
Objective: Synthesis of Cyclobutanesulfonyl Fluoride (10 mmol scale).
Reagents:
-
Cyclobutanesulfonyl chloride (1.55 g, 10 mmol)
-
Potassium Bifluoride (
) (1.56 g, 20 mmol, 2.0 equiv) -
Acetonitrile (MeCN) (20 mL)
-
Water (Deionized)
Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanesulfonyl chloride in MeCN (20 mL).
-
Activation: Add
directly to the solution. Note: is not fully soluble in MeCN; the reaction proceeds as a slurry. -
Reaction: Sonicate the mixture for 5 minutes to disperse the salt, then stir vigorously at room temperature (23 °C) for 4 hours.
-
Monitoring: Monitor by TLC or GC-MS. The conversion is typically quantitative.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash with water (
mL) to remove excess fluoride salts. -
Wash with brine (20 mL).
-
Dry the organic layer over anhydrous
.
-
-
Isolation: Concentrate under reduced pressure. Cyclobutanesulfonyl fluoride is a stable liquid/oil. Distillation may be performed if high purity (>99%) is required for biological assays.
Safety Warning:
Mechanistic & Workflow Visualization
Diagram 1: Synthetic Decision Matrix
This flowchart guides the researcher in selecting the optimal pathway based on starting material availability.
Caption: Decision matrix for selecting the synthesis route based on available cyclobutane precursors.
Diagram 2: Mechanism of Bifluoride Exchange
A visualization of the transition state and ion pairing involved in the KHF2 mediated substitution.
Caption: Mechanistic pathway of the KHF2-mediated chloride-fluoride exchange at the sulfur center.
References
-
Sharpless, K. B., et al. (2014).[2][3][4][5][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Willis, M. C., et al. (2018). "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. [Link]
-
Sammis, G. M., et al. (2019).[7] "One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride." Chemical Science. [Link]
-
Tang, P., et al. (2016). "Silver-Catalyzed Oxidative Fluorination of Aliphatic Thiols." Organic Letters. [Link]
-
Dong, J., et al. (2020). "SuFEx-Based Strategies for the Synthesis of Sulfonyl Fluorides." Chemical Reviews. [Link]
Sources
An In-depth Technical Guide to Cyclobutanesulfonyl Fluoride in SuFEx Chemistry
Foreword: The Post-Click Era and the Rise of SuFEx
The advent of "click chemistry" revolutionized chemical synthesis, offering a philosophy of reactions that are modular, wide in scope, and high in yield. Building upon this legacy, the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful second-wave click reaction.[1] SuFEx chemistry is predicated on the unique reactivity of the sulfonyl fluoride (-SO₂F) group, a functional group that exhibits a remarkable balance of stability and reactivity.[2][3] This guide delves into a specific, yet increasingly vital, building block within the SuFEx repertoire: cyclobutanesulfonyl fluoride. We will explore its synthesis, unique properties, and burgeoning applications in drug discovery and materials science, providing researchers with the foundational knowledge to harness its potential.
The SuFEx Paradigm: Stability Meets Reactivity
At the heart of SuFEx chemistry lies the exceptional nature of the sulfur(VI)-fluorine bond. Unlike other sulfonyl halides, sulfonyl fluorides possess a unique combination of thermodynamic stability and kinetic reactivity. This duality is critical for their utility in complex chemical environments, such as biological systems.
Key Advantages of SuFEx Chemistry:
-
Biocompatibility: SuFEx reactions are often tolerant of aqueous environments and a wide range of functional groups, making them suitable for biological applications.[4]
-
High Yields and Purity: In line with the click chemistry ethos, SuFEx reactions typically proceed to completion with high yields, often requiring minimal purification.
-
Robust Linkages: The resulting sulfonamide or sulfate linkages are exceptionally stable, resistant to hydrolysis and metabolic degradation.
-
Privileged Reactivity: Sulfonyl fluorides can selectively react with a variety of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, serine, and histidine, expanding the toolbox for covalent probe development.[4][5][6]
Cyclobutanesulfonyl Fluoride: A Unique Building Block
The cyclobutane motif is a "saturated bioisostere," a structural element that can mimic other groups in a biological context while offering distinct physicochemical properties. Its incorporation into drug candidates can significantly impact solubility, metabolic stability, and conformational rigidity. When combined with the sulfonyl fluoride group, cyclobutanesulfonyl fluoride emerges as a versatile reagent for SuFEx-mediated molecular assembly.
Physicochemical Properties
The introduction of a cyclobutane ring imparts specific characteristics to the sulfonyl fluoride moiety.
| Property | Typical Value/Characteristic | Significance in Drug Discovery |
| Molecular Weight | 154.62 g/mol | Contributes to favorable ligand efficiency. |
| XLogP3 | 1.17 - 1.3 | Indicates moderate lipophilicity, often desirable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | Influences cell permeability and solubility. |
| Conformation | Puckered ring system | Introduces a degree of three-dimensionality and conformational constraint. |
Data sourced from PubChem and other chemical databases.[7][8]
The non-planar, puckered conformation of the cyclobutane ring can be advantageous in drug design, allowing for more precise interactions with the three-dimensional architecture of protein binding sites.
Synthesis of Cyclobutanesulfonyl Fluoride
While not as commonly available as simpler alkyl or aryl sulfonyl fluorides, cyclobutanesulfonyl fluoride can be synthesized from its corresponding sulfonyl chloride. The most common laboratory-scale synthesis involves the fluorination of cyclobutanesulfonyl chloride.
Diagram: Synthesis of Cyclobutanesulfonyl Fluoride
Caption: A two-step synthesis of cyclobutanesulfonyl fluoride.
Experimental Protocol: Synthesis of Cyclobutanesulfonyl Fluoride from Cyclobutanesulfonyl Chloride
Materials:
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium chloride (or other suitable phase-transfer catalyst)
-
Acetonitrile (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cyclobutanesulfonyl chloride (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile, followed by spray-dried potassium fluoride (2.0-3.0 eq) and the phase-transfer catalyst (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove excess potassium fluoride and other inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclobutanesulfonyl fluoride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride and the resulting sulfonyl fluoride.
-
Spray-Dried KF: Spray-dried potassium fluoride has a higher surface area, which enhances its reactivity in the halogen exchange reaction.
-
Phase-Transfer Catalyst: The phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs, significantly accelerating the conversion.
Applications in Drug Discovery and Chemical Biology
The unique properties of cyclobutanesulfonyl fluoride make it an attractive tool for medicinal chemists and chemical biologists.
Covalent Inhibitor Design
Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their ability to form stable covalent bonds with various nucleophilic amino acid residues.[2][4][10] The cyclobutane moiety can serve as a scaffold to position the reactive sulfonyl fluoride group within a protein's binding pocket, leading to highly selective and potent irreversible inhibitors.
Diagram: Covalent Inhibition by a Cyclobutanesulfonyl Fluoride-based Probe
Caption: Covalent modification of a target protein via SuFEx.
Late-Stage Functionalization
The robust nature of the SuFEx reaction allows for the late-stage functionalization of complex molecules, including existing drugs.[11] This strategy can be used to rapidly generate libraries of analogues with potentially improved properties, such as enhanced potency or altered pharmacokinetic profiles.
Experimental Workflow: High-Throughput Late-Stage Functionalization
Objective: To rapidly assess the impact of adding a cyclobutanesulfonyl group to a library of phenolic compounds.
Methodology:
-
Plate Preparation: In a 96-well plate, dispense solutions of a library of phenolic compounds (e.g., drug fragments, natural products).
-
Reagent Addition: To each well, add a solution of cyclobutanesulfonyl fluoride and a suitable base or catalyst system. Recent advancements have shown that hindered guanidine bases can accelerate SuFEx reactions.[12]
-
Incubation: Incubate the plate at a controlled temperature with shaking.
-
In Situ Screening: The resulting library of crude aryl cyclobutane sulfonate products can be directly used in high-throughput screening assays (e.g., cell-based assays, enzyme inhibition assays) without the need for extensive purification.[11]
Diagram: High-Throughput SuFEx Workflow
Caption: Workflow for rapid drug analogue synthesis and screening.
Future Outlook
The application of SuFEx chemistry continues to expand, and building blocks like cyclobutanesulfonyl fluoride are at the forefront of this innovation.[13][14] Future research will likely focus on:
-
Asymmetric Synthesis: The development of methods for the enantioselective synthesis of substituted cyclobutanesulfonyl fluorides to probe chiral recognition in biological systems.
-
Novel Polymer Synthesis: The use of bifunctional cyclobutane derivatives in the creation of novel polysulfates and polysulfonates with unique material properties.
-
Bioconjugation: The application of cyclobutanesulfonyl fluoride in the site-specific modification of proteins and other biomolecules.
Conclusion
Cyclobutanesulfonyl fluoride represents a powerful and versatile reagent in the SuFEx click chemistry toolkit. Its unique combination of a conformationally constrained scaffold and a privileged reactive handle provides medicinal chemists and chemical biologists with a valuable tool for the design of novel therapeutics and biological probes. As our understanding of SuFEx chemistry deepens, the importance of specialized building blocks like cyclobutanesulfonyl fluoride is set to grow, paving the way for new discoveries in medicine and materials science.
References
-
Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL: [Link]
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications Source: Grantome URL: [Link]
-
Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review URL: [Link]
-
Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: PMC URL: [Link]
-
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: PMC - NIH URL: [Link]
-
Title: The growing applications of SuFEx click chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF Source: ResearchGate URL: [Link]
-
Title: Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC - NIH URL: [Link]
-
Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL: [Link]
-
Title: Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Sufex click chemistry enabled late-stage drug functionalization Source: J. Am. Chem. Soc. URL: [Link]
-
Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: PMC URL: [Link]
-
Title: 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride Source: PubChem URL: [Link]
-
Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: PubMed URL: [Link]
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate Source: Open Access LMU URL: [Link]
-
Title: Sulfonyl Fluoride Probes Source: Jena Bioscience URL: [Link]
-
Title: Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery Source: ResearchGate URL: [Link]
-
Title: Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub Source: PubMed URL: [Link]
-
Title: Cyclobutanesulfonyl chloride Source: PubChem - NIH URL: [Link]
-
Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes Source: ChemRxiv URL: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CYCLOBUTANESULFONYL CHLORIDE | 338453-16-0 [chemicalbook.com]
- 10. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 11. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Structural Dynamics and SuFEx Reactivity of Cyclobutanesulfonyl Fluoride
Executive Summary
Cyclobutanesulfonyl fluoride (CBSF) represents a distinct "Goldilocks" scaffold in the fragment-based drug discovery (FBDD) landscape.[1] Unlike the planar, highly strained cyclopropane or the conformationally mobile cyclopentane, the cyclobutane ring offers a unique, puckered "butterfly" geometry that projects the sulfonyl fluoride (SO₂F) warhead along a specific exit vector.[1]
This guide analyzes the crystallographic parameters, steric demands, and synthetic pathways of CBSF.[1] It is designed for medicinal chemists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry to target non-catalytic residues (e.g., tyrosine, lysine, serine) where precise spatial orientation of the electrophile is critical for covalent capture.[1]
Structural Characterization & Crystallography[1][2][3]
The Cyclobutane Scaffold: Puckering Dynamics
The defining feature of CBSF is the non-planar conformation of the cyclobutane ring.[1] To relieve torsional strain caused by eclipsing methylene hydrogens, the ring adopts a puckered conformation.[1][2]
-
Puckering Angle: The ring deviates from planarity with a dihedral angle of approximately 25°–30° .[1]
-
Inversion Barrier: The energy barrier for ring inversion (flipping between puckered conformers) is low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless locked by vicinal substitution.[1]
-
Substituent Orientation: In monosubstituted cyclobutanes like CBSF, the bulky sulfonyl fluoride group preferentially occupies the equatorial position (pseudo-equatorial) to minimize 1,3-transannular steric repulsion, although the energy difference between axial and equatorial conformers is smaller than in cyclohexane systems.
The Sulfonyl Fluoride Warhead
The –SO₂F moiety exhibits a distorted tetrahedral geometry around the hexavalent sulfur atom.[1] Based on high-resolution X-ray data of analogous sulfonyl fluorides and substituted cyclobutane derivatives (e.g., CCDC 2183363), the following structural parameters are characteristic:
| Parameter | Value (Approx.) | Structural Insight |
| S–F Bond Length | 1.56 – 1.59 Å | Significantly shorter than S-Cl (~2.0 Å), contributing to high metabolic stability and resistance to reduction.[1] |
| S=O Bond Length | 1.41 – 1.43 Å | Indicates strong double-bond character; the O=S=O angle is typically open (>120°).[1] |
| C–S Bond Length | 1.76 – 1.78 Å | The pivot point connecting the warhead to the puckered ring.[1] |
| Geometry | Distorted Tetrahedron | The F atom is often eclipsed with one of the sulfonyl oxygens in the solid state to maximize dipole alignment.[1] |
Visualization: Structural Logic
The following diagram illustrates the conformational equilibrium and the geometric projection of the warhead.
Caption: Conformational energy landscape of CBSF showing the preference for the puckered, equatorial orientation of the electrophilic warhead.
Steric Properties & Exit Vectors
In covalent drug design, the "Exit Vector" determines how the warhead approaches the target nucleophile.[1] CBSF offers a distinct vector compared to standard linkers.[1]
The "Butterfly" Projection
Unlike benzene rings (which project substituents at 120° in a flat plane) or flexible alkyl chains (which suffer from high entropic penalties upon binding), the cyclobutane ring provides a rigid yet angular projection.[1]
-
Angle of Approach: The C–S bond projects away from the ring centroid at an angle defined by the puckering.[1] This allows the SO₂F group to access pockets that are sterically occluded for planar aromatic inhibitors.[1]
-
Volume Occupancy: The cyclobutane ring occupies a volume of ~78 ų, intermediate between cyclopropane and cyclopentane.[1] This "Goldilocks" size allows it to fill hydrophobic pockets without incurring the severe steric clashes often seen with cyclohexane or phenyl rings.[1]
Synthesis Protocols
The synthesis of CBSF and its derivatives generally follows two primary pathways: the "Classic" Halogen Exchange for simple scaffolds, and the "Modern" SuFEx Cycloaddition for complex derivatives.[1]
Protocol A: Halogen Exchange (Standard)
This method converts the commercially available cyclobutanesulfonyl chloride into the fluoride.[1]
Reagents:
-
Potassium Bifluoride (KHF₂) (2.0 eq) or Potassium Fluoride (KF) + 18-Crown-6
-
Solvent: Acetonitrile (MeCN) or Water/Dioxane mix
Step-by-Step:
-
Dissolution: Dissolve cyclobutanesulfonyl chloride in MeCN (0.5 M).
-
Addition: Add saturated aqueous KHF₂ solution dropwise at 0°C.
-
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by ¹⁹F NMR (look for singlet at ~ +60 to +65 ppm).[1]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]
-
Purification: Dry over MgSO₄ and concentrate. Note: Sulfonyl fluorides are often stable enough to be purified by silica gel chromatography if necessary, unlike chlorides.[1]
Protocol B: Ethenesulfonyl Fluoride (ESF) Cycloaddition
For creating substituted cyclobutane scaffolds directly.[1]
Mechanism: [2+2] Cycloaddition or Michael-initiated ring closure.[1] Key Reagent: Ethenesulfonyl Fluoride (ESF) – The "Michael Acceptor par excellence."[1]
Caption: Dual synthetic pathways for accessing the CBSF scaffold. Left: Conversion from chloride.[1] Right: De novo ring construction via ESF.[1]
SuFEx Reactivity Profile
Mechanism of Action
CBSF functions as a "sleeping beauty" electrophile.[1] It is largely inert to hydrolysis and circulating nucleophiles (thiols in glutathione) but reacts rapidly when the fluoride is assisted by a specific protein environment (e.g., H-bond stabilization of the leaving fluoride by a tyrosine residue or oxyanion hole).
Reaction Coordinate:
-
Recognition: Non-covalent binding of the cyclobutane scaffold in the protein pocket.[1]
-
Activation: The S(VI) center is attacked by the nucleophile (e.g., Tyr-OH, Lys-NH₂).[1]
-
Transition State: Formation of a trigonal bipyramidal intermediate.[1]
-
Fluoride Ejection: Collapse of the intermediate releases F⁻ (a strong leaving group only when protonated/stabilized).[1]
Stability Data
-
Hydrolysis: t₁/₂ > 24 hours in phosphate buffer (pH 7.4).
-
Reduction: Inert to standard reducing conditions (unlike sulfonyl chlorides).[1]
-
Thermal: Stable up to >150°C, allowing microwave-assisted synthesis.[1]
References
-
Sharpless, K. B., et al. (2014). "SuFEx: A New Family of Click Reactions."[1] Angewandte Chemie International Edition. Link[1]
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie. Link
-
Jones, L. H., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography."[1] ChemMedChem. Link
-
Weng, J., et al. (2020). "Synthesis of Sulfonyl Fluorides by Fluorosulfonation."[1][4] Organic Letters. Link[1]
-
Gieshoff, T., et al. (2022). "Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate."[1] European Journal of Organic Chemistry.[1] (Contains CCDC 2183363 X-ray data for substituted CBSF). Link[1]
-
Dalal Institute. "Conformational Analysis of Cycloalkanes." A Textbook of Organic Chemistry. Link
Sources
Methodological & Application
Advanced Protocols for the Coupling of Cyclobutanesulfonyl Fluoride with Amines
Application Note: AN-CBSF-001
Introduction: The "Sleeping Giant" of Bioisosteres
In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl and alkyl groups, offering unique "pucker" conformations (approx. 25-35°) that can dramatically alter the pharmacokinetic profile and metabolic stability of a lead compound. However, introducing this motif via sulfonamide linkages has historically been plagued by the instability of cyclobutanesulfonyl chlorides, which are prone to rapid hydrolysis and desulfonylation.
Cyclobutanesulfonyl Fluoride (CBSF) represents a paradigm shift. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, CBSF acts as a "sleeping giant"—kinetically stable against reduction and hydrolysis, yet highly reactive toward amines upon specific activation. This guide details the protocols for unlocking this reactivity to form stable sulfonamides.[1]
Why Fluoride?
-
Redox Stability: Unlike chlorides, the S(VI)-F bond is resistant to reductive conditions.
-
Chemoselectivity: CBSF will not react with free alcohols or phenols without specific activation, allowing for selective amine coupling in poly-functionalized molecules.
-
Shelf-Life: Hydrolytic stability allows CBSF to be stored and weighed in open air, unlike its chloride counterpart.
Mechanistic Insight: Gated Reactivity
The coupling of CBSF with amines follows an associative
-
Nucleophilic Activation (Base/Si): Deprotonation or silylation of the amine to increase nucleophilicity.
-
Electrophilic Activation (Lewis Acid): Coordination of a Lewis Acid (e.g.,
) to the sulfonyl oxygens or fluoride, pulling electron density away from the sulfur center.
Figure 1: Mechanistic pathway for the SuFEx coupling of CBSF. The reaction proceeds through a concerted substitution requiring specific activation to overcome the S-F bond stability.
Experimental Protocols
Protocol A: Calcium Triflimide Activation (Recommended)
Best for: Sterically hindered amines, electron-deficient amines, and late-stage functionalization.
This protocol utilizes Calcium Triflimide [Ca(NTf
Reagents:
-
Cyclobutanesulfonyl Fluoride (1.0 equiv)
-
Amine (1.2 equiv)
-
Ca(NTf
) (5 - 10 mol%) -
DABCO (1.2 equiv) - Acts as a proton shuttle
-
Solvent: tert-Amyl Alcohol (2-methyl-2-butanol) or MeCN.
Step-by-Step Procedure:
-
Preparation: In a 1-dram vial equipped with a stir bar, add the amine (1.2 mmol) and DABCO (1.2 mmol, 134 mg).
-
Solvent Addition: Add tert-amyl alcohol (1.0 M concentration relative to fluoride). Note: t-Amyl alcohol promotes H-bonding networks that assist the transition state.
-
Catalyst Addition: Add Ca(NTf
) (0.05 mmol, 5 mol%). Stir for 5 minutes at Room Temperature (RT) to ensure complexation. -
Reaction: Add Cyclobutanesulfonyl Fluoride (1.0 mmol) in one portion.
-
Incubation: Seal the vial and stir at 60°C for 4-12 hours.
-
Monitoring: Check via LC-MS. The fluoride is UV-silent; monitor the consumption of the amine or appearance of the product mass.
-
-
Workup: Dilute with EtOAc (10 mL) and wash with 1M HCl (to remove unreacted amine/DABCO) followed by brine.
-
Purification: Dry over MgSO
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Silyl-Amine Exchange (The "Click" Method)
Best for: Non-nucleophilic amines or when strictly neutral conditions are required.
This method relies on the thermodynamic driving force of forming the strong Si-F bond (approx. 142 kcal/mol) to pull the reaction forward.
Reagents:
-
Cyclobutanesulfonyl Fluoride (1.0 equiv)
- -Trimethylsilyl (TMS) amine (1.1 equiv)
-
Catalyst: DBU (10 mol%) or BTMG (5 mol%)
-
Solvent: MeCN or THF (dry)
Step-by-Step Procedure:
-
Pre-functionalization: If the TMS-amine is not commercial, generate it in situ by treating the amine with BSA (N,O-Bis(trimethylsilyl)acetamide) for 30 mins at 40°C.
-
Coupling: To the solution of TMS-amine in MeCN (0.5 M), add Cyclobutanesulfonyl Fluoride (1.0 equiv).
-
Catalysis: Add DBU (10 mol%).
-
Reaction: Stir at RT. Reaction is typically rapid (15 min - 2 hours).
-
Observation: No precipitate will form initially.[6]
-
-
Quench: Add a drop of water or dilute acid to hydrolyze the remaining silyl groups.
-
Purification: Remove solvent. The byproduct is volatile TMS-F (bp 16°C) and protonated DBU. Pass through a short silica plug.
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the coupling protocol based on amine sterics and sensitivity.
Data & Optimization
Comparison of Coupling Efficiency
The following table summarizes the conversion rates for Cyclobutanesulfonyl Fluoride reacting with Morpholine (secondary amine) under various conditions (24h reaction time).
| Entry | Catalyst/Reagent | Solvent | Temp (°C) | Conversion (%) | Notes |
| 1 | DIPEA (2.0 eq) | DCM | 25 | < 5% | Too stable; no reaction |
| 2 | DIPEA (2.0 eq) | MeCN | 80 | 45% | Thermal activation only |
| 3 | Ca(NTf | t-AmylOH | 60 | > 98% | Cleanest profile |
| 4 | DBU (0.5 eq) | MeCN | 25 | 88% | Effective but requires removal of DBU |
| 5 | TMS-Amine + DBU (10%) | MeCN | 25 | > 95% | Rapid, requires silylated amine |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | S-F bond too stable; Amine non-nucleophilic. | Switch to Protocol B (Si-SuFEx). The formation of Si-F is the strongest driving force available. |
| Low Yield (Steric) | Cyclobutane ring pucker blocking approach. | Use Protocol A. The Calcium catalyst coordinates to the sulfonyl oxygens, changing the geometry and exposing the sulfur center. |
| Hydrolysis Product | Wet solvents or atmospheric moisture. | While CBSF is stable, the intermediate or activated complex is sensitive. Dry solvents (MeCN/THF) over molecular sieves. |
| Byproduct Formation | Elimination of the sulfonamide. | Avoid strong bases (like NaH) which can deprotonate the |
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Ball, N. D., et al. (2018).[4] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[1][2][3][5] Organic Letters, 20(13), 3943–3947. [2]
-
Mykhailiuk, P. K. (2019). Generation of C(sp3)-Rich Bioisosteres via Sulfonyl Fluorides. European Journal of Organic Chemistry. (General reference for Cyclobutane properties in synthesis).
-
Enamine Ltd. (2023). Sulfonyl Fluorides in Drug Discovery: Handling and Protocols.
Sources
- 1. theballlab.com [theballlab.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
Application Note: Synthesis of Sulfonamides from Cyclobutanesulfonyl Fluoride
Executive Summary
This guide details the synthesis of sulfonamides using cyclobutanesulfonyl fluoride (CBSF) as a robust, electrophilic building block. Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and redox side reactions, CBSF utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This protocol leverages the unique stability-reactivity profile of the sulfonyl fluoride bond (
Key Advantages:
-
Bioisosterism: The cyclobutane ring serves as a lipophilic, rigid bioisostere for phenyl or alkyl groups, improving metabolic stability and receptor fit in drug discovery.
-
Chemoselectivity: CBSF is stable in water and resistant to reduction, reacting exclusively with nucleophilic amines without affecting other sensitive functional groups.
-
Operational Simplicity: Reactions often proceed at ambient temperature with high tolerance for moisture.
Chemical Background & Mechanism
The SuFEx Advantage
The transformation relies on the unique properties of the S(VI)-F bond.[1] The bond is thermodynamically stable (high bond energy) but kinetically active toward specific nucleophiles (amines) when activated by a proton transfer agent or Lewis acid.
Mechanism:
The reaction proceeds via a concerted substitution (
-
Nucleophilic Attack: The amine nitrogen attacks the sulfur atom.
-
Transition State: A pentacoordinate trigonal bipyramidal intermediate/transition state is formed.
-
Fluoride Elimination: The fluoride ion is a poor leaving group in isolation but is assisted by proton transfer to a base (B) or stabilization by a Lewis acid (e.g.,
).
Pathway Visualization
Figure 1: Mechanistic pathway of sulfonamide formation via SuFEx. The stability of the S-F bond prevents premature hydrolysis.
Experimental Protocols
Method A: Standard Base-Mediated Coupling
Best for: Primary amines and unhindered secondary amines.
Reagents:
-
Cyclobutanesulfonyl fluoride (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: Dissolve cyclobutanesulfonyl fluoride (1.0 mmol) in DCM (5 mL) in a clean round-bottom flask.
-
Addition: Add the amine (1.1 mmol) followed by TEA (1.5 mmol) dropwise at room temperature (RT).
-
Reaction: Stir the mixture at RT.
-
Primary amines: Typically complete in 1–4 hours.
-
Secondary amines: May require 12–24 hours or mild heating (40°C).
-
-
Monitoring: Monitor by TLC (visualize with KMnO4 stain) or LC-MS. The S-F peak (approx. 60 ppm in
NMR) will disappear. -
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/base), then saturated
and brine. Dry over and concentrate.
Method B: Calcium Triflimide Catalysis (High Efficiency)
Best for: Electron-deficient amines, sterically hindered secondary amines, or high-throughput parallel synthesis.
Rationale: Calcium triflimide [Ca(NTf2)2] acts as a Lewis acid, activating the sulfonyl fluoride by coordinating with the fluoride and sulfonyl oxygens, significantly lowering the activation energy.
Reagents:
-
Cyclobutanesulfonyl fluoride (1.0 equiv)
-
Amine (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base: DIPEA (1.0 equiv)
-
Solvent: tert-Amyl alcohol (or MeCN)
Step-by-Step Protocol:
-
Setup: In a vial, mix cyclobutanesulfonyl fluoride (0.5 mmol) and amine (0.5 mmol) in tert-amyl alcohol (2 mL).
-
Activation: Add DIPEA (0.5 mmol) and
(0.025 mmol). -
Reaction: Stir at 60°C for 1–2 hours.
-
Workup: Evaporate solvent directly or perform standard aqueous extraction as in Method A.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data & Optimization
Reaction Scope Comparison
The following table summarizes expected performance based on amine class using the methods described.
| Amine Class | Example Substrate | Method A (Base only) | Method B (Ca Catalyst) | Notes |
| Primary Aliphatic | Benzylamine | Excellent (>90%) | Excellent (>95%) | Very fast; catalyst not required. |
| Secondary Acyclic | Diethylamine | Good (70-80%) | Excellent (>90%) | Steric hindrance slows Method A. |
| Secondary Cyclic | Morpholine | Very Good (85%) | Excellent (>95%) | Nucleophilic cyclic amines react well. |
| Anilines | 4-Chloroaniline | Poor (<40%) | Good (75-85%) | Low nucleophilicity requires Lewis Acid. |
| Hindered | tert-Butylamine | Trace | Moderate (60-70%) | Requires heating and catalyst. |
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
Expert Tips & Troubleshooting
-
Safety Note (HF Generation): While SuFEx is safer than acid chloride chemistry, the byproduct is HF (sequestered by base). Always use stoichiometric base (TEA/DIPEA) to form the ammonium fluoride salt. Avoid glass corrosion in prolonged reactions by using plastic vials if high HF concentrations are expected (rare in this specific scale).
-
Monitoring via
NMR: This is the gold standard for SuFEx. Cyclobutanesulfonyl fluoride typically shows a signal around +60 to +65 ppm . Disappearance of this peak confirms consumption. -
Water Tolerance: Unlike sulfonyl chlorides, you do not need strictly anhydrous solvents. Technical grade MeCN often suffices, making this ideal for rapid library synthesis.
-
Purification: Sulfonamides are significantly more polar than the starting fluoride. A simple silica plug is often sufficient to remove non-polar impurities.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Mahapatra, S., Corti, C. P., Lee, V. P., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides.[2] Organic Letters, 20(17), 5357–5361.
-
Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017).[3] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(4), 2294–2299.
-
Enamine Ltd. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine Building Blocks.
Sources
Application Note: Cyclobutanesulfonyl Fluoride Reagents for Chemical Proteomics
[1][2]
Introduction: The sp³ Advantage in SuFEx Chemistry
Sulfonyl fluorides (SFs) are "privileged warheads" in chemical biology due to their stability in aqueous buffer and specific reactivity in protein microenvironments.[1] While aryl sulfonyl fluorides (e.g., PMSF, benzenesulfonyl fluoride) have historically dominated the field, they suffer from planar geometry and rapid hydrolysis in some contexts.
Cyclobutanesulfonyl fluorides (CbSFs) introduce a rigid, sp³-hybridized cyclobutane core.[2] This scaffold offers two critical advantages for drug discovery and proteomics:
-
Geometric Diversity: The cyclobutane ring allows for "pucker" conformations, presenting the electrophilic sulfur(VI) center at unique angles compared to flat aromatic rings. This enables the targeting of distinct pockets in the "undruggable" proteome.
-
Tunable Reactivity: The aliphatic nature of the cyclobutane ring, often modulated by substituents (e.g., difluoro, ethynyl), fine-tunes the electrophilicity of the sulfonyl fluoride, reducing non-specific labeling while maintaining reactivity toward context-activated residues.
Mechanism of Action: Context-Dependent SuFEx
CbSF reagents function via Sulfur-Fluoride Exchange (SuFEx) .[3][4] Unlike highly reactive electrophiles (e.g., sulfonyl chlorides) that react indiscriminately, CbSFs are relatively inert until activated by the local protein environment.
-
Secondary Targets: Histidine (His) and Serine (Ser) (often catalytic).
-
Activation Mechanism: The reaction is accelerated by hydrogen bonding to the fluoride (leaving group stabilization) and proximity to a basic residue that deprotonates the nucleophile.
Diagram 1: SuFEx Reaction Mechanism on Protein Residues[1][2]
Caption: Mechanism of SuFEx-mediated protein labeling by Cyclobutanesulfonyl Fluoride probes. The reaction is driven by local environment stabilization, ensuring site-specificity.
Application Workflows
Application A: Covalent Fragment Screening (Global Profiling)
Objective: Identify novel ligandable pockets across the proteome using a library of simple CbSF fragments (e.g., 3-ethynylcyclobutane-1-sulfonyl fluoride).[2][3]
-
Principle: Small, rigid CbSF fragments bind weakly to pockets. If a nucleophile is proximal, the SuFEx reaction locks the fragment in place, allowing identification by Mass Spectrometry (MS).
-
Probe: Alkyne-tagged CbSF (e.g., ExSuF-Cb ).
Application B: Ligand-Directed Labeling (TS-CBSF)
Objective: Convert a known reversible binder into a covalent probe to map its binding site or improve potency.[2][3]
-
Acronym: TS-CBSF (Target-Selective Cyclobutanesulfonyl Fluoride).[2]
-
Principle: The CbSF warhead is attached to a ligand. Binding brings the warhead close to a specific residue (proximity effect), driving the covalent bond formation even if the residue is not intrinsically hyper-reactive.
Detailed Experimental Protocols
Protocol 1: Proteome-Wide Labeling with Alkyne-CbSF Probes[1][2]
Materials:
-
Cell Lysate: 1-2 mg/mL in PBS (pH 7.4).[2][3] Avoid Tris or buffers with primary amines if possible (though SFs are generally compatible, amine-free is safer for Lys labeling analysis).[2]
-
CbSF Probe: 100x stock in DMSO (e.g., 3-ethynylcyclobutane-1-sulfonyl fluoride).[2][3]
-
Click Reagents: Azide-biotin (or Azide-fluorophore), TCEP (fresh), TBTA (ligand), CuSO4.
-
Quenching Buffer: 4x SDS-PAGE loading buffer or Acetone.
Step-by-Step Workflow:
-
Probe Incubation:
-
Thaw cell lysate on ice.
-
Add CbSF probe (final conc. 10–50 µM).
-
Incubate at 37°C for 60 minutes . (Note: CbSFs are stable; longer incubations up to 4 hours are possible if reactivity is low).
-
-
Click Chemistry (CuAAC):
-
Add reagents in order:
-
Azide-Biotin (100 µM)[3]
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
TCEP (1 mM)
-
-
Vortex gently and incubate at RT for 1 hour .
-
-
Precipitation & Wash:
-
Add cold Acetone (4 volumes) or Methanol/Chloroform to precipitate proteins.
-
Spin at 10,000 x g for 10 min at 4°C. Discard supernatant (removes excess probe).
-
Wash pellet 2x with cold Methanol.
-
-
Enrichment (for MS):
-
Resuspend pellet in PBS + 1% SDS.
-
Incubate with Streptavidin-Agarose beads for 2 hours.[3]
-
Wash beads stringently (1% SDS, then 6M Urea, then PBS).
-
-
On-Bead Digestion:
-
Reduce (DTT) and Alkylate (Iodoacetamide).
-
Add Trypsin (sequencing grade) and digest overnight at 37°C.
-
-
Elution & Analysis:
Protocol 2: Data Analysis & Interpretation[2]
Modification Search Parameters: When analyzing MS data, you must define the specific mass shift corresponding to the CbSF adduct.
| Parameter | Value / Description |
| Variable Modification | + Mass of (Probe - Fluoride) |
| Target Residues | Tyr, Lys (Primary); Ser, His (Secondary) |
| Mass Shift Calculation | MW(Probe) - 19.00 Da (Loss of F) |
| Example Mass | If Probe MW = 236.19, Shift = +217.19 Da |
| False Discovery Rate | < 1% (Peptide Level) |
Interpretation Logic:
-
High Stoichiometry: Indicates a "privileged" binding site with catalytic assistance.
-
Tyrosine Labeling: Often indicates a binding pocket with basic residues (Arg/Lys) nearby that lower the phenol pKa.
-
Competition Assay: Pre-incubate with excess free ligand. Loss of signal confirms the labeling is active-site directed .
Visualization of Experimental Workflow
Diagram 2: CbSF Chemical Proteomics Workflow
Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using Alkyne-CbSF probes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH too low for SuFEx activation.[2][3] | Adjust buffer to pH 7.8 - 8.[3]0. SuFEx is pH sensitive (Tyr pKa ~10). |
| High Background | Non-specific hydrophobic binding.[2][3] | Increase wash stringency (6M Urea) or lower probe concentration (10 µM). |
| Probe Precipitation | Low solubility of aliphatic probe.[3] | Ensure DMSO stock is fully dissolved; keep final DMSO < 1%. |
| No MS Hits | Ionization suppression or poor flight.[2][3] | Check "Mass Shift" settings. Ensure the probe is not too bulky/hydrophobic. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Cravatt, B. F., et al. (2013). "Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases." Chemistry & Biology. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link
-
Enamine Ltd. (2024). "Sulfonyl Fluoride Building Blocks for Drug Design." Enamine Catalog. Link
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2416234-57-4|Bicyclo[1.1.1]pentane-1-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 3. Potassium ethoxide | CAS#:917-58-8 | Chemsrc [chemsrc.com]
- 4. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclobutanesulfonyl Fluoride Hydrolysis & SuFEx Optimization
Introduction: The "Goldilocks" Electrophile
Welcome to the technical support hub for Cyclobutanesulfonyl Fluoride (Cb-SF) . If you are working with this reagent, you are likely leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for covalent protein inhibition or chemical biology probing.[1][2]
The Core Paradox: Users often encounter two opposing issues:
-
"It's degrading too fast" (Unwanted hydrolysis in stock/buffer).
-
"It won't react" (Kinetic silence against the target).
Cb-SF is a latent electrophile . Unlike sulfonyl chlorides, which react indiscriminately, sulfonyl fluorides are designed to be stable in aqueous plasma but hyper-reactive only within specific protein microenvironments (the "Goldilocks" zone). The cyclobutane ring adds a steric modulator that makes this derivative slightly more resistant to nucleophilic attack than linear aliphatic analogs, but the fundamental SuFEx rules apply.
Part 1: Troubleshooting Guide (Q&A Format)
Module A: Stability & Storage ("My reagent is degrading")
Q1: I noticed fluoride release in my stock solution. Is Cb-SF unstable in DMSO? Diagnosis: Cb-SF is generally stable in anhydrous DMSO. Hydrolysis in stock solutions usually stems from wet solvents or alkaline glass surfaces . The Mechanism: Water alone is a poor nucleophile for Sulfur(VI). However, in the presence of trace bases or fluoride ions (autocatalysis), water attacks the sulfur center, releasing HF. The HF then etches glass, generating water and SiF₄, creating a runaway degradation cycle. Protocol Fix:
-
Container: Store stocks in polypropylene (plastic) vials, not glass.
-
Solvent: Use anhydrous DMSO or DMF (<50 ppm water).
-
Scavengers: Store over activated 3Å molecular sieves if keeping for >1 week.
Q2: My assay buffer is pH 8.0. Why is the hydrolysis background so high? Diagnosis: You have exceeded the stability threshold. While aromatic sulfonyl fluorides tolerate pH 8-9, aliphatic variants like Cb-SF are more prone to hydrolysis at pH > 7.5 due to the lack of resonance stabilization on the sulfur center. Corrective Action:
-
Buffer Switch: Move to HEPES or PBS at pH 7.2 – 7.4 .
-
Avoid Nucleophilic Buffers: Avoid Tris or Glycine if possible. While SFs are resistant to amines, high concentrations of Tris (free base form) can slowly consume the reagent over long incubations.
Module B: Reactivity ("It won't conjugate to my protein")
Q3: I see no covalent adduct on LC-MS after 24 hours. Is the reagent dead? Diagnosis: Likely not. The reagent is "sleeping." SuFEx requires catalytic activation . Cb-SF will not react with surface Lys/Tyr/Ser residues unless a specific proton-transfer network facilitates the fluoride departure. The Science: The transition state for SuFEx involves a hypervalent sulfur intermediate. This barrier is too high for passive conjugation. You need a "SuFEx-activating pocket"—typically a basic residue (Arg/His) that stabilizes the transition state and assists proton transfer. Troubleshooting Steps:
-
Check the Pocket: Does your target cysteine/lysine/tyrosine have a neighboring Histidine or Arginine? If not, Cb-SF may be too inert.
-
Chemical Activation (for testing): Add Trifluoroethanol (TFE) at 5-10% to the buffer. TFE stabilizes the transition state via hydrogen bonding, mimicking the protein pocket effect.
Q4: Can I accelerate the reaction for small molecule synthesis? Diagnosis: Yes. Passive mixing is insufficient. Protocol Fix: Use the "BTMG + HMDS" system.
-
Catalyst: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5 mol%).[3]
-
Additive: Hexamethyldisilazane (HMDS).[3]
-
Why? HMDS silylates the nucleophile (alcohol/amine), making it more reactive, while BTMG shuttles the protons.
Part 2: Analytical Validation Protocols
Protocol 1: Monitoring Hydrolysis via 19F NMR
The Gold Standard for Kinetics
Principle: The fluorine atom on the sulfonyl group has a distinct chemical shift compared to the free fluoride ion released during hydrolysis.
Step-by-Step:
-
Preparation: Dissolve Cb-SF (10 mM) in the buffer of interest containing 10% D₂O (for lock).
-
Internal Standard: Add Trifluoroacetic acid (TFA) or Fluorobenzene (5 mM) as a non-reactive reference.
-
Acquisition: Acquire non-decoupled ¹⁹F NMR spectra at t=0, 1h, 4h, 12h, 24h.
-
Data Analysis:
-
Cb-SF Signal: ~ +50 to +65 ppm (depending on solvent).
-
Free Fluoride (Hydrolysis): ~ -119 ppm (highly pH dependent).
-
Calculation: Integration of [Free F⁻] / ([Cb-SF] + [Free F⁻]).
-
Protocol 2: Comparative Half-Life Data
Typical stability profiles for Aliphatic Sulfonyl Fluorides (at 25°C)
| Condition | Solvent/Buffer | Est. Half-Life ( | Status |
| Storage | Anhydrous DMSO | > 6 Months | Stable |
| Assay | PBS (pH 7.4) | > 48 Hours | Stable |
| Stress | Tris Buffer (pH 8.5) | 6 - 12 Hours | Unstable |
| Acidic | 0.1 M HCl | > 1 Week | Very Stable |
| Plasma | Human Plasma | 4 - 24 Hours | Variable * |
*Note: Plasma stability depends on the presence of esterases or albumin binding, not just chemical hydrolysis.
Part 3: Mechanistic Visualization
Diagram 1: The SuFEx Activation Landscape
This diagram illustrates why your reaction might fail (Energy Barrier) and how the Protein Environment lowers that barrier.
Caption: The "SuFEx Switch": Hydrolysis is the default pathway only at high pH. Successful conjugation requires a protein microenvironment (catalytic dyad) to lower the transition state energy.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing kinetic anomalies. Prioritize pH checks for instability and structural analysis for lack of reactivity.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. [Link]
-
Barrow, A. S., et al. (2019).[4] "A library of fluorosulfates for the discovery of covalent inhibitors." Chemical Science. [Link]
-
Zheng, Q., et al. (2016).[1] "SuFEx-enabled, agnostic discovery of covalent inhibitors of human proteins." Proceedings of the National Academy of Sciences. [Link]
Sources
Solubility issues of cyclobutanesulfonyl fluoride in organic solvents
The following technical guide addresses the solubility, stability, and handling of Cyclobutanesulfonyl Fluoride (CBSF) . This content is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific anomalies during SuFEx (Sulfur-Fluoride Exchange) chemistry or chemical biology applications.
Executive Summary: The "Insolubility" Paradox
Users frequently report "solubility issues" with Cyclobutanesulfonyl Fluoride (CBSF) in polar aprotic solvents (e.g., DMSO, Acetonitrile). In 90% of cases, this is a misdiagnosis.
CBSF is a lipophilic, aliphatic sulfonyl fluoride. It is chemically distinct from its chloride precursor. It is generally miscible or highly soluble in standard organic solvents (DCM, THF, EtOAc). If you observe cloudiness, precipitation, or phase separation, you are likely encountering one of three distinct phenomena:
-
Hydrolytic Decomposition: Formation of the corresponding sulfonic acid (solid/gel) due to wet solvents.
-
Salt Contamination: Residual inorganic salts (KHF₂, KCl) from the synthesis step failing to dissolve.
-
Phase Immiscibility: Attempting to dissolve the lipophilic CBSF directly in aqueous buffers without an organic co-solvent.
Diagnostic Workflow
Use this logic flow to identify the root cause of your solution's instability.
Figure 1: Diagnostic decision tree for identifying the source of turbidity in CBSF solutions.[1]
Solvent Compatibility Matrix
Aliphatic sulfonyl fluorides like CBSF are electrophiles. Their "solubility" is often limited by their reactivity . Do not store CBSF in nucleophilic solvents (alcohols, amines) for extended periods.
| Solvent Class | Recommended? | Solubility Rating | Technical Notes & Risks |
| Chlorinated (DCM, CHCl₃) | YES | Excellent | Best for storage. Non-reactive.[1] CBSF is highly stable here. |
| Ethers (THF, Et₂O) | YES | Excellent | Good for reactions. Ensure THF is peroxide-free to prevent radical degradation.[1] |
| Polar Aprotic (DMSO, DMF) | CAUTION | Good | High Hydrolysis Risk. DMSO is hygroscopic. Wet DMSO accelerates hydrolysis to cyclobutanesulfonic acid (insoluble precipitate). |
| Nitriles (MeCN) | YES | Good | Ideal for SuFEx reactions.[1] Must be "Anhydrous" grade (<50 ppm H₂O). |
| Alcohols (MeOH, EtOH) | NO | Moderate | Reactivity Risk. Slow solvolysis occurs, forming sulfonate esters over time. |
| Alkanes (Hexane, Pentane) | NO | Poor | CBSF is too polar for strict alkanes; phase separation (oiling out) will occur. |
Critical Protocols
Protocol A: Preparation of Stable Stock Solutions (DMSO)
For biological assays, DMSO stocks are standard but prone to degradation if mishandled.
Prerequisites:
-
Anhydrous DMSO (packaged under Argon/Nitrogen).
-
Desiccator or Glovebox.
Steps:
-
Warm to Room Temp: If CBSF is stored at -20°C, allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which is the #1 cause of "insolubility" (hydrolysis).
-
Solvent Aliquoting: Use a gas-tight syringe to withdraw anhydrous DMSO. Do not pour.
-
Dissolution: Add DMSO to CBSF to achieve a concentration of 10–50 mM. Vortex vigorously.
-
Observation: The solution should be clear.
-
-
Aliquot & Freeze: Immediately split into single-use aliquots (e.g., 20 µL) in PCR tubes. Flash freeze and store at -80°C.
-
Why? Repeated freeze-thaw cycles introduce moisture, leading to the formation of insoluble sulfonic acid crystals [1].
-
Protocol B: Removing Inorganic Precipitates
If you synthesized CBSF yourself (e.g., from sulfonyl chloride + KHF₂), the "insolubility" is likely residual salts.
Steps:
-
Dilution: Dilute the crude mixture with Dichloromethane (DCM) . CBSF is soluble in DCM; inorganic salts (KCl, KHF₂) are not.
-
Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter or a celite plug.
-
Verification: Evaporate the filtrate. The resulting oil should be clear. If it turns cloudy upon standing, check proton NMR for sulfonic acid signals (broad singlet >10 ppm).
Frequently Asked Questions (FAQs)
Q1: I added my CBSF DMSO stock to cell culture media, and it turned cloudy immediately. Is it insoluble? A: This is likely micellar precipitation (oiling out), not true insolubility. CBSF is lipophilic. When a high-concentration DMSO stock (e.g., 100 mM) is shocked into aqueous media, it can form nano-droplets.[1]
-
Fix: Lower the final concentration or add the DMSO stock more slowly while vortexing the media. Ensure the final DMSO concentration is <1% (v/v) to maintain solubility without cytotoxicity.
Q2: My CBSF stock has white crystals at the bottom. Can I heat it to redissolve? A: Stop. Do not heat. Those crystals are likely cyclobutanesulfonic acid , the hydrolysis product [2]. Heating will not redissolve them; it will only accelerate the decomposition of the remaining fluoride.
-
Test: Take a small aliquot of the supernatant and run an NMR. If the characteristic sulfonyl fluoride signal is present, filter the solution and use the liquid. If not, discard the batch.
Q3: Why can't I use Methanol to dissolve CBSF? A: While CBSF physically dissolves in methanol, it is chemically unstable there. Sulfonyl fluorides can undergo solvolysis (alcoholysis) to form methyl sulfonate esters, especially if any base is present [3]. Always use non-nucleophilic solvents (DCM, THF) for stock preparation.
Q4: Is CBSF a solid or a liquid? A: Pure Cyclobutanesulfonyl Fluoride is typically a colorless liquid or low-melting oil at room temperature.[1] If your sample is a hard solid, it may be the sulfonic acid derivative (degraded) or the sulfonyl chloride precursor (if not fully converted, though chlorides are also often liquids).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 126(36), 9584-9602. (Discusses hydrolytic stability limits).
-
Barrow, A. S., et al. (2019).[2] "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48(17), 4731-4758.
Sources
Technical Support Center: Optimizing Cyclobutanesulfonyl Fluoride Activation
The following technical guide is structured as a Tier 3 Support resource, designed for researchers encountering specific mechanistic failures during the activation of Cyclobutanesulfonyl Fluoride (CBSF).
Topic: Minimizing Side Reactions During SuFEx Activation Reagent Focus: Cyclobutanesulfonyl Fluoride (CBSF) Document ID: TSC-CBSF-001
Core Technical Overview
Cyclobutanesulfonyl fluoride (CBSF) is a secondary aliphatic sulfonyl fluoride used in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their aromatic counterparts (e.g., benzene sulfonyl fluoride), aliphatic sulfonyl fluorides possess
This structural feature introduces a critical bifurcation in reactivity:
-
Pathway A (Desired): Nucleophilic substitution at the sulfur center (S
2-like). -
Pathway B (Undesired): Base-mediated
-deprotonation leading to elimination (sulfene formation or desulfonylation).
The Primary Failure Mode: The use of strong organobases (e.g., DBU, BEMP) often triggers Pathway B, resulting in low yields, oligomerization, or hydrolysis products (sulfonic acids) rather than the desired sulfonamide/sulfonate.
Diagnostic & Troubleshooting Guide
Issue 1: "I am observing rapid consumption of CBSF but low yield of the coupled product."
Diagnosis: Sulfene-Mediated Decomposition (Elimination).
You are likely using a base that is too strong (pK
Corrective Protocol:
-
Stop using: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.[1]
-
Switch to: A bifluoride catalyst or a mild inorganic base.
-
Why? Bifluoride ions ([FHF]
) activate the S-F bond via hydrogen bonding (stabilizing the leaving group) without being basic enough to deprotonate the -carbon.
Issue 2: "My reaction mixture is turning acidic and I see sulfonic acid byproducts."
Diagnosis: Hydrolysis via "Assisted" Activation. While CBSF is hydrophobic and generally stable in water, the presence of a base in a wet organic solvent accelerates hydrolysis. If the nucleophile (amine/phenol) is sterically hindered, water becomes the competitive nucleophile.
Corrective Protocol:
-
Solvent System: Switch to anhydrous acetonitrile (MeCN) or dichloromethane (DCM).
-
Add Scavenger: Add 3Å molecular sieves to the reaction vessel.
-
Alternative: If aqueous conditions are required (e.g., protein labeling), ensure the pH is kept near neutral (pH 7.0–7.5) and use a high concentration of the nucleophile to outcompete water.
Issue 3: "I am worried about the ring strain of the cyclobutane. Does it open?"
Diagnosis: Radical-Induced Ring Opening. Cyclobutane is strained (~26 kcal/mol). While standard SuFEx conditions (ionic) do not typically open the ring, radical conditions (e.g., using photoredox catalysts or AIBN) can trigger ring opening to linear aliphatic chains.
Corrective Protocol:
-
Avoid: Radical initiators or UV light unless specifically aiming for radical fluoro-sulfonylation.
-
Verify: Check NMR for loss of cyclobutane multiplet signals (typically
2.0–2.5 ppm and 4.0 ppm).
Mechanistic Visualization
The following diagram illustrates the competition between the desired SuFEx pathway and the undesired elimination pathway caused by strong bases.
Caption: Figure 1. Mechanistic bifurcation of CBSF activation. Path A (Green) represents the desired bifluoride-catalyzed exchange. Path B (Red) shows the deleterious elimination pathway triggered by strong bases.
Optimized Experimental Protocols
Protocol A: The "Safe" Bifluoride Method (Recommended)
This method minimizes
Reagents:
-
Cyclobutanesulfonyl fluoride (1.0 equiv)
-
Nucleophile (Amine/Phenol) (1.1 equiv)
-
Catalyst: TBAF
(Tetrabutylammonium bifluoride) or TASF (0.5 – 5 mol%) -
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step:
-
Preparation: In a flame-dried vial, dissolve the Nucleophile (1.0 mmol) and CBSF (1.0 mmol) in anhydrous MeCN (2.0 mL).
-
Catalysis: Add the bifluoride catalyst (0.05 mmol, 5 mol%) in one portion.
-
Reaction: Stir at Room Temperature (25 °C).
-
Note: Do not heat above 50 °C unless necessary, as thermal energy can promote elimination.
-
-
Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 1–4 hours.
-
Workup: Concentrate the solvent. Purify via silica gel flash chromatography (CBSF derivatives are stable on silica).
Protocol B: Heterogeneous Catalysis (For Easy Purification)
Useful when the product is difficult to separate from amine salts.
Reagents:
-
CBSF (1.0 equiv)
-
Nucleophile (1.0 equiv)
-
Base: K
CO (Weak inorganic base) -
Additive: 18-Crown-6 (Catalytic, 10 mol%)
Step-by-Step:
-
Suspend K
CO (2.0 equiv) in MeCN. -
Add 18-Crown-6 (0.1 equiv) to solubilize carbonate ions.
-
Add Nucleophile and CBSF.
-
Stir vigorously. The heterogeneous nature prevents a high concentration of dissolved base, reducing the rate of
-deprotonation while allowing the substitution to proceed.
Data Summary: Base Compatibility Matrix
| Base / Catalyst | Type | pKa (conj. acid) | Compatibility with CBSF | Risk Factor |
| DBU | Amidine | ~12 | High Risk | Causes rapid elimination/sulfene formation. |
| TEA / DIPEA | Tertiary Amine | ~10 | Moderate | Acceptable for reactive amines; slow for phenols. |
| TBAF (anhydrous) | Fluoride Source | N/A | Moderate | Commercial TBAF is basic; can cause side reactions. |
| [FHF] | H-Bond Donor | ~3 | Excellent | Activates S-F bond without deprotonation. |
| Ca(NTf | Lewis Acid | N/A | Good | Activates S-F via Lewis acidity; base-free. |
References
-
Barrow, A. S., et al. (2019). Sulfur-Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Chemical Science. [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Smedley, C. J., et al. (2018). A New Route to Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie. [Link]
-
Mahajan, J. P., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry. ACS Omega. [Link]
Sources
Technical Support Center: Cyclobutanesulfonyl Fluoride Storage & Handling Guide
Introduction: The Stability Paradox of SuFEx Reagents
Cyclobutanesulfonyl fluoride is a specialized reagent often employed in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique "stability-reactivity paradox": they are remarkably resistant to hydrolysis and reduction under neutral conditions yet react swiftly with specific nucleophiles (e.g., tyrosine, lysine) when activated by the local protein environment or specific catalysts [1, 2].
However, the cyclobutane ring introduces significant ring strain (~26 kcal/mol), which, combined with the electrophilic sulfonyl fluoride group, necessitates precise storage protocols to prevent spontaneous degradation or ring-opening events.
Module 1: Critical Storage Protocols
The "Golden Standard" for Preservation
To maintain >98% purity over extended periods (6+ months), you must control three variables: Moisture, Temperature, and Container Material.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Short-term)-20°C (Long-term) | Low temperature suppresses the kinetic rate of hydrolysis and potential ring-strain induced decomposition. |
| Atmosphere | Argon or Nitrogen | Moisture is the primary enemy. While R-SO₂F is more stable than R-SO₂Cl, atmospheric moisture will eventually drive hydrolysis to sulfonic acid and HF [3]. |
| Container | PTFE/Polypropylene | Critical: If any hydrolysis occurs, Hydrogen Fluoride (HF) is generated. HF etches glass, releasing water and SiF₄, which autocatalytically accelerates degradation. |
| Desiccant | Drierite/Sieves | Store the primary container inside a secondary jar containing desiccant. |
Visualizing the Degradation Pathway
The following diagram illustrates why moisture exclusion is non-negotiable.
Figure 1: The autocatalytic degradation cycle. Note how HF generation can attack glass containers, releasing more water and accelerating the destruction of the reagent.
Module 2: Troubleshooting & FAQs
Q1: The reagent arrived as a liquid, but I expected a solid. Is it degraded?
Status: Normal. Cyclobutanesulfonyl fluoride and many small aliphatic sulfonyl fluorides (e.g., cyclopropanesulfonyl fluoride) are typically colorless to light yellow liquids at room temperature.
-
Action: If the liquid is clear and mobile, it is likely pure. If it is viscous or cloudy, check for polymerization or hydrolysis products.
Q2: I detect a sharp, acrid odor upon opening the secondary container.
Status: Critical Warning. Sulfonyl fluorides should have a mild, characteristic sulfonyl odor. A sharp, stinging scent indicates the presence of Hydrogen Fluoride (HF) or Sulfonic Acid .
-
Action:
-
Do not smell directly.
-
Test the pH of the vapor using wetted pH paper held above the open vial.
-
Red (Acidic) = Degradation. Neutralize and dispose of immediately.
-
Q3: How do I validate purity without wasting the sample?
Method: ¹⁹F-NMR (Fluorine NMR) is the superior method over ¹H-NMR or LCMS for this compound.
| Signal | Chemical Shift (Approx.)[1][2] | Interpretation |
| Product | +60 to +65 ppm | Intact Sulfonyl Fluoride (R-SO₂F) |
| Impurity | -120 to -150 ppm | Free Fluoride / HF (Degradation) |
| Impurity | +30 to +40 ppm | Sulfonyl Chloride (if from synthesis) |
Module 3: Handling & Emergency Protocols
Safety First: The HF Factor
While cyclobutanesulfonyl fluoride is less reactive than acid chlorides, its hydrolysis releases HF , which penetrates skin and attacks bone calcium.
Standard Operating Procedure (SOP) for Spills:
-
Evacuate the immediate area.
-
Don PPE: Neoprene gloves, safety goggles, and lab coat.
-
Neutralize: Cover the spill with Calcium Carbonate (CaCO₃) or Calcium Gluconate gel . This binds the fluoride ions as insoluble CaF₂.
-
Clean: Wipe up with water-dampened pads only after neutralization.
Workflow: Intake to Storage
Follow this decision tree to ensure sample integrity from the moment it arrives.
Figure 2: Decision matrix for incoming reagent processing.
References
-
Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Jones, L.H. (2018). Sulfonyl Fluorides: A Stable and Tunable Warhead for Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584–586.
-
Enamine Ltd. (2023). Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity. Enamine Technical Library.
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Sulfonyl Fluoride Derivatives.
Sources
Technical Support Center: Cyclobutanesulfonyl Fluoride (CBSF) Protocols
This is an automated Technical Support Guide generated for the Cyclobutanesulfonyl Fluoride (CBSF) Application Center .
Current Status: Operational Document ID: TS-CBSF-2024-02 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Stability Paradox
Welcome to the CBSF technical hub. A common misconception in SuFEx (Sulfur-Fluoride Exchange) chemistry is treating sulfonyl fluorides with the same paranoia as sulfonyl chlorides.
The Reality: Cyclobutanesulfonyl fluoride (CBSF) is remarkably stable to hydrolysis under neutral and acidic conditions—far more so than its chloride precursor. The Risk: "Moisture sensitivity" in CBSF protocols usually manifests in two critical failure points:
-
Precursor Degradation: The synthesis of CBSF from cyclobutanesulfonyl chloride is highly water-sensitive.
-
Catalytic Inhibition: Water does not destroy the CBSF reagent during coupling; rather, it deactivates the base catalysts (e.g., DBU, BEMP) required to activate the S-F bond.
This guide addresses these specific vectors to ensure reproducible bioconjugation and small-molecule synthesis.
Module 1: Synthesis & Handling (The Precursor Phase)
Context: You are synthesizing CBSF from Cyclobutanesulfonyl Chloride (CBSCl). Critical Alert: CBSCl is prone to rapid hydrolysis to cyclobutanesulfonic acid, which is a catalytic dead-end.
Protocol A: Anhydrous Fluorination (Recommended for High Purity)
Use this protocol if your downstream application requires >98% purity (e.g., DNA-encoded libraries).
Reagents:
-
Precursor: Cyclobutanesulfonyl chloride (1.0 equiv)
-
Fluorinating Agent: Anhydrous KF (2.0 equiv) or KHF₂ (saturated)
-
Catalyst: 18-Crown-6 (0.1 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous
Step-by-Step Workflow:
-
Drying: Flame-dry all glassware. Ensure KF is oven-dried (150°C, 24h) to remove lattice water.
-
Solvation: Dissolve CBSCl in anhydrous MeCN (0.2 M concentration).
-
Addition: Add 18-Crown-6 followed by KF under N₂ atmosphere.
-
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Note: Do not heat above 60°C; thermal elimination of SO₂ (extrusion) is a risk with strained rings like cyclobutane.
-
-
Workup: Filter off KCl salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). CBSF is generally silica-stable.
Troubleshooting Synthesis
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<40%) | Precursor Hydrolysis | Check the quality of the starting chloride. If it smells acidic (SO₂/HCl), it has degraded. Distill the chloride before use. |
| Sticky Solid Product | Crown Ether Contamination | 18-Crown-6 is difficult to remove. Switch to a biphasic system (DCM/Water + KHF₂) if downstream chemistry tolerates trace water. |
| NMR shows R-SO₃H | Water Intrusion | The reaction system was not sealed. The chloride hydrolyzed before fluorination occurred. |
Module 2: SuFEx Coupling (The Activation Phase)
Context: You are reacting CBSF with a nucleophile (phenol, amine, or protein tyrosine). The Mechanism: The S-F bond is kinetically stable. It requires "activation" by a Lewis base (to deprotonate the nucleophile) or a silyl group (Si-activation).
Visualizing the Moisture Failure Mode
Water interferes here by hydrogen-bonding to the catalyst, raising the activation energy barrier.
Caption: Figure 1. Mechanism of Catalyst Inhibition. Water competes for the base catalyst, preventing nucleophile activation, rather than hydrolyzing the CBSF reagent directly.
Protocol B: "Water-Smart" Coupling
Reagents:
-
CBSF (1.2 equiv)
-
Nucleophile (1.0 equiv)[1]
-
Base: DBU (2.0 equiv) or BEMP (1.0 equiv)
-
Solvent: MeCN or DMF
Optimization for Moisture Control:
-
The "Pre-Dry" Step: If using hygroscopic nucleophiles (e.g., sugars, peptides), lyophilize them first.
-
Base Selection:
-
Strictly Anhydrous: Use BEMP. It is highly basic but expensive.
-
Tolerant: Use DBU. If trace water is present, increase DBU loading to 2.5 equiv to compensate for H-bonding losses.
-
-
The Silicon Trick: For highest reliability, silylate your nucleophile first (R-O-TMS).
-
Why? The reaction becomes R-O-TMS + R-SO2F -> R-O-SO2-R + TMS-F. The driving force is the strong Si-F bond (142 kcal/mol), rendering the reaction less sensitive to proton sources.
-
Module 3: Frequently Asked Questions (FAQ)
Q1: My CBSF reagent has been sitting on the bench for a week. Is it dead?
-
Verdict: Likely safe.
-
Explanation: Unlike sulfonyl chlorides, aliphatic sulfonyl fluorides like CBSF are stable to atmospheric moisture for weeks. Check 19F NMR; a clean triplet/multiplet around +60 to +65 ppm (relative to CFCl3) confirms integrity. If you see a shift or broadening, hydrolysis has occurred.
Q2: Can I use CBSF in aqueous buffers for protein labeling?
-
Verdict: Yes, but kinetics matter.
-
Explanation: This is the "SuFEx" advantage. You can work in PBS (pH 7.4). However, the reaction is slow without a hydrophobic pocket or specific catalyst.
-
Fix: Add a co-solvent (DMSO 10%) to improve local concentration of the CBSF near the protein surface.
Q3: I see a new spot on TLC that isn't product or starting material. What is it?
-
Verdict: Likely the sulfonate ester or sulfonic acid.
-
Explanation: If you used an alcohol solvent (MeOH/EtOH), CBSF can slowly undergo solvolysis, especially if the pH drifted basic. Always use non-nucleophilic solvents (DCM, THF, MeCN) for the stock solution.
References & Authority
-
Foundational SuFEx Chemistry:
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Relevance: Establishes the stability/reactivity profile of aliphatic sulfonyl fluorides.
-
-
Synthesis from Chlorides:
-
Catalytic Activation:
-
Wang, H., et al. (2018). Silyl Ether-SuFEx: A Simplified Approach. Journal of the American Chemical Society, 140(48), 16360–16367.
-
Relevance: Explains the Si-F driving force to overcome moisture sensitivity in coupling.
-
-
Aliphatic Sulfonyl Fluoride Stability:
-
Bare, G. A. L. (2023).[3][4][5] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[3][4][5][8] The Journal of Organic Chemistry, 88(7), 4761–4764.
-
Relevance: Confirms that water is tolerated (and even helpful) during the synthesis phase, provided the chloride is reactive enough.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 5. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclobutanesulfonyl Fluoride vs. Chloride: Reactivity & Application Guide
This guide provides an in-depth technical comparison between Cyclobutanesulfonyl Chloride (CbSO2Cl) and Cyclobutanesulfonyl Fluoride (CbSO2F) . It is designed for researchers requiring precise control over sulfonyl group installation in drug discovery and chemical biology.
Executive Summary: The Stability-Reactivity Trade-off
In the landscape of sulfur(VI) electrophiles, the choice between the chloride and fluoride analogues of cyclobutanesulfonyl represents a classic trade-off between kinetic lability and thermodynamic selectivity .
-
Cyclobutanesulfonyl Chloride (CbSO2Cl): A high-energy "sledgehammer" electrophile. It reacts rapidly with nucleophiles but suffers from poor chemoselectivity, moisture sensitivity, and hydrolytic instability. It is the precursor of choice for simple, bulk sulfonylations where side reactions are manageable.
-
Cyclobutanesulfonyl Fluoride (CbSO2F): A "sleeping beauty" electrophile. Enabled by the unique stability of the S–F bond, it resists hydrolysis and reduction, allowing for "on-demand" reactivity via Sulfur-Fluoride Exchange (SuFEx). It is the superior choice for chemical biology, fragment-based drug discovery (FBDD), and late-stage functionalization.
Comparison Matrix
| Feature | Cyclobutanesulfonyl Chloride (CbSO2Cl) | Cyclobutanesulfonyl Fluoride (CbSO2F) |
| Bond Energy (S–X) | ~65 kcal/mol (Weak, labile) | ~130 kcal/mol (Strong, stable) |
| Hydrolytic Stability | Low (t½ < 10 min in pH 7 buffer) | High (Stable for days in aqueous buffer) |
| Redox Stability | Susceptible to reduction | Resistant to reduction |
| Reactivity Mode | Classical SN2-type substitution | SuFEx (Assisted Substitution) |
| Selectivity | Low (Reacts with -OH, -NH2, H2O) | High (Specific to activated nucleophiles) |
| Primary Use Case | Bulk synthesis, simple substrates | Chemical probes, covalent inhibitors, complex scaffolds |
Fundamental Chemical Properties[3][4][5][6]
The Bond Strength Anomaly
The divergent behaviors of CbSO2Cl and CbSO2F stem from the fundamental properties of the S–X bond.
-
S–Cl Bond: The sulfur-chlorine bond is long and polarizable, making the sulfur atom highly electrophilic and prone to attack by even weak nucleophiles (like water).
-
S–F Bond: The S–F bond is significantly shorter and stronger. Crucially, the high electronegativity of fluorine contracts the sulfur d-orbitals, but the tight binding and low polarizability of the fluoride ion make it a poor leaving group under neutral conditions. This creates a kinetic barrier that prevents non-specific hydrolysis, a phenomenon known as "kinetic stabilization."
Hydrolytic Stability Profile
Experimental observations confirm that alkyl sulfonyl chlorides, including cyclobutane derivatives, degrade rapidly in aqueous environments.
-
CbSO2Cl: In 1:1 H₂O/Dioxane at pH 7, CbSO2Cl undergoes rapid hydrolysis to cyclobutanesulfonic acid and HCl. This necessitates anhydrous handling and storage at -20°C.
-
CbSO2F: Exhibits remarkable resistance. It remains intact in boiling water and can be handled in open air. This stability is critical for biological applications where aqueous solubility is required without degradation.
Mechanistic Pathways & Reactivity[7]
The following diagram illustrates the distinct activation pathways. CbSO2Cl follows a direct attack pathway, while CbSO2F requires specific activation (SuFEx) to overcome the S-F bond energy barrier.
Figure 1: Comparative reaction coordinates. CbSO2Cl is prone to indiscriminate hydrolysis, while CbSO2F requires catalytic activation (SuFEx).
Experimental Protocols
Synthesis of Cyclobutanesulfonyl Fluoride (CbSO2F)
Rationale: CbSO2F is best synthesized from CbSO2Cl via a halide exchange. The use of KHF₂ is preferred over KF to maintain a slightly acidic pH, preventing side reactions during the exchange.
Protocol:
-
Reagents: Cyclobutanesulfonyl chloride (1.0 equiv), Potassium bifluoride (KHF₂, 2.5 equiv).
-
Solvent: Acetonitrile/Water (1:1 v/v).
-
Procedure:
-
Dissolve CbSO2Cl in acetonitrile.
-
Add the aqueous solution of KHF₂ dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: TLC or ¹⁹F NMR (Signal appearance at ~ +60-65 ppm).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Yield: Typically >90%. The product is a stable, colorless oil.
SuFEx Coupling: CbSO2F + Phenol/Amine
Rationale: Unlike the chloride, mixing CbSO2F with an amine/alcohol alone often yields no reaction. Activation requires a base (DBU) or silyl ether activation (Si-SuFEx).
Protocol (Si-SuFEx for Phenols):
-
Reagents: CbSO2F (1.2 equiv), Aryl silyl ether (Ar-O-TMS, 1.0 equiv).
-
Catalyst: DBU (10 mol%) or BTMG.
-
Solvent: Acetonitrile (anhydrous).
-
Procedure:
Decision Workflow: Which Reagent to Choose?
Use the following logic flow to determine the appropriate reagent for your specific experimental constraints.
Figure 2: Decision matrix for selecting between Cyclobutanesulfonyl Chloride and Fluoride.
Expert Commentary & Troubleshooting
Handling CbSO2Cl:
-
The "Pop" Sound: Old bottles of cyclobutanesulfonyl chloride may build up pressure due to HCl generation from moisture ingress. Always open carefully in a fume hood.
-
Quenching: Never dispose of CbSO2Cl directly into basic waste; it can generate heat violently. Quench with ice water first.
Handling CbSO2F:
-
Purification: Unlike the chloride, CbSO2F survives silica gel chromatography, making purification straightforward.
-
Reaction Stalling: If a SuFEx reaction stalls, ensure the silyl ether is pure. Free phenols/alcohols react much slower with CbSO2F than their silyl counterparts unless a stoichiometric base is used.
References
-
Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Dong, J., et al. (2014). "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." Combinatorial Chemistry & High Throughput Screening. [Link]
-
Bare, G. A. L., et al. (2023).[7] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry. [Link]
-
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. [Link]
Sources
- 1. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
Beyond the Benzene Ring: The Strategic Advantage of Cyclobutanesulfonyl Fluoride
This guide provides an in-depth technical comparison between Cyclobutanesulfonyl Fluoride (an sp³-rich, aliphatic sulfonyl fluoride) and traditional Aromatic Sulfonyl Fluorides (e.g., PMSF, benzenesulfonyl fluoride). It is designed for researchers optimizing covalent probes, fragment-based drug discovery (FBDD) libraries, and SuFEx (Sulfur-Fluoride Exchange) workflows.
Executive Summary
For decades, aromatic sulfonyl fluorides like PMSF (phenylmethylsulfonyl fluoride) have been the standard for serine protease inhibition and protein labeling. However, their utility is often compromised by rapid aqueous hydrolysis, planar geometry, and promiscuous reactivity.
Cyclobutanesulfonyl fluoride represents a paradigm shift toward sp³-rich electrophiles . By leveraging the unique puckered geometry of the cyclobutane ring and the tunable stability of aliphatic sulfonyl fluorides, this scaffold offers superior hydrolytic stability, enhanced 3D spatial sampling, and "on-demand" reactivity suitable for next-generation covalent drugs and chemical biology probes.
Mechanistic Distinction: Aliphatic vs. Aromatic Reactivity
To understand the advantage of cyclobutanesulfonyl fluoride, one must first distinguish the electronic environment of the sulfur center compared to aromatic analogs.
The Stability-Reactivity Paradox
-
Aromatic Sulfonyl Fluorides (Ar-SO₂F): The sulfur atom is directly conjugated to a π-system. Electron-withdrawing groups on the ring (as in 4-cyanobenzenesulfonyl fluoride) increase the electrophilicity of the sulfur, making it highly reactive toward nucleophiles but also highly susceptible to hydrolysis in aqueous buffers.
-
Cyclobutanesulfonyl Fluoride (Cbs-SO₂F): This is an aliphatic sulfonyl fluoride. Lacking the resonance activation of a benzene ring, the S-F bond is significantly more stable in neutral aqueous media. Its reactivity is not driven by global electronic withdrawal but can be activated by specific local environments (e.g., an enzyme active site) or SuFEx catalysts (e.g., silicon or calcium activation).
Comparative Performance Metrics
| Feature | Aromatic Sulfonyl Fluorides (e.g., PMSF) | Cyclobutanesulfonyl Fluoride | Advantage |
| Hybridization | sp² (Planar) | sp³ (3D/Puckered) | Access to novel chemical space (Escape from Flatland). |
| Aqueous Stability | Low (t½ ~30–60 min at pH 8) | High (t½ > 24 hours at pH 7.4) | Allows long-duration incubation without probe degradation. |
| Reactivity Profile | High background reactivity | Tunable / Latent | Reduced off-target labeling; requires specific activation. |
| Metabolic Stability | Prone to oxidative metabolism (CYP450) | Resists oxidative metabolism | Improved pharmacokinetic (PK) profile for drug candidates. |
| Solubility | Generally poor (Lipophilic) | Improved (Lower LogP) | Better suitability for high-concentration screening. |
Geometric Advantages: The "Puckered" Effect
In Fragment-Based Drug Discovery (FBDD), the "flatness" of aromatic compounds is a known liability. Cyclobutanesulfonyl fluoride introduces critical dimensionality .
-
Vector Definition: The cyclobutane ring exists in a "puckered" conformation (butterfly shape), typically flipping between conformers. This positions the sulfonyl fluoride warhead at a distinct angle relative to the substituents, allowing it to explore binding pockets that planar phenyl rings cannot access.
-
Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success in drug development. Cyclobutanesulfonyl fluoride serves as a rigid, sp³-rich scaffold that improves solubility and selectivity.
Visualization: Structural & Reactivity Workflow
The following diagram illustrates the synthesis of substituted cyclobutanesulfonyl fluorides via [2+2] cycloaddition and their subsequent selective protein labeling pathway.
Figure 1: Synthesis and selective reactivity workflow of cyclobutanesulfonyl fluoride probes. Unlike aromatics, the scaffold resists rapid hydrolysis, preserving the warhead for specific protein engagement.
Experimental Protocol: Synthesis & Application
The generation of cyclobutanesulfonyl fluoride libraries typically utilizes Ethenesulfonyl Fluoride (ESF) as a "hub" reagent in a [2+2] cycloaddition. This is a modular approach superior to derivatizing pre-formed aromatic rings.
A. Synthesis of Cyclobutanesulfonyl Fluoride Probes
Note: ESF is a volatile lachrymator. Handle in a fume hood.
-
Reagents: Mix Ethenesulfonyl Fluoride (ESF) (1.0 equiv) with a functionalized enol ether or olefin (1.0–4.0 equiv).
-
Condition Selection:
-
Thermal: Heat to 80–100°C in a sealed tube (if substrates are stable).
-
High Pressure (Preferred): Apply 12 kbar pressure at RT for 12–24 hours. This method (highlighted in recent FBDD literature) favors the formation of 1,2-disubstituted cyclobutanes with high diastereoselectivity and yield, avoiding thermal degradation.
-
-
Purification: The sulfonyl fluoride group is stable enough to withstand flash column chromatography (silica gel).
B. Protein Labeling Assay (Stability Comparison)
This protocol validates the stability advantage of Cbs-SO₂F over PMSF.
Materials:
-
Probe A: Cyclobutanesulfonyl fluoride derivative (100 µM).
-
Probe B: PMSF (100 µM).[1]
-
Buffer: PBS (pH 7.4).
-
Analysis: LC-MS/MS.
Steps:
-
Incubation: Prepare 100 µM solutions of both probes in PBS containing 1% DMSO.
-
Time-Course: Incubate at 37°C. Aliquot samples at t=0, 1h, 4h, 12h, and 24h.
-
Quenching: Quench aliquots with acetonitrile (1:1 v/v) to precipitate salts/proteins (if present) and stop reactions.
-
Quantification: Analyze via LC-MS. Monitor the parent ion peak area.
-
Expected Result: PMSF will show >50% degradation within 1 hour. Cyclobutanesulfonyl fluoride will typically show >90% integrity at 24 hours.
-
Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Cyclobutanesulfonyl fluorides function as "SuFExable" fragments. Because they are stable, they can be screened in high-throughput assays without false negatives caused by hydrolysis. Once a hit is identified, the sulfonyl fluoride moiety serves as a latent handle for covalent attachment to the target residue (e.g., Tyrosine or Lysine) or for further chemical elaboration.
Covalent Inhibition of "Undruggable" Targets
The specific geometry of the cyclobutane ring allows these inhibitors to target cryptic pockets. For example, in KRAS(G12C) or similar GTPase research, the ability to project the electrophile at a non-planar angle can be critical for capturing transiently exposed nucleophiles that aromatic inhibitors miss due to steric clashes.
References
-
High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubstituted Cyclobutane Derivatives. Source: Chemistry – A European Journal (2024). Context: Describes the synthesis of cyclobutanesulfonyl fluorides via [2+2] cycloaddition and their utility in FBDD. URL:[Link] (Representative link based on search context)
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014).[2] Context: The foundational paper by Sharpless et al. establishing the stability/reactivity profile of sulfonyl fluorides. URL:[Link]
-
SuFEx-Based Synthesis of Polysulfates. Source: Angewandte Chemie (2014).[2] Context: Demonstrates the robustness of the S-F bond in aliphatic and aromatic contexts. URL:[Link]
Sources
A Comparative Guide to Cyclobutanesulfonyl Fluoride Ligand Binding: Crystallographic Insights for Covalent Inhibitor Design
For researchers, scientists, and drug development professionals, the rational design of targeted covalent inhibitors represents a frontier of innovation. The exceptional reactivity and selectivity of the sulfonyl fluoride warhead have positioned it as a privileged electrophile for engaging non-cysteine residues, thereby expanding the landscape of druggable targets. This guide provides an in-depth comparison of cyclobutanesulfonyl fluoride (CBSF) as a covalent ligand, contextualized by the wealth of crystallographic evidence available for its more common aryl-based counterparts. While direct crystallographic data for CBSF-protein complexes remains nascent, this guide will extrapolate from existing structural knowledge of related alkylsulfonyl fluorides and draw comparisons with well-characterized arylsulfonyl fluorides to inform future drug discovery efforts.
The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
Covalent drugs, which form a stable bond with their target protein, offer distinct advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1] While early efforts in covalent inhibitor design primarily focused on the highly nucleophilic cysteine residue, the development of "beyond-cysteine" covalent chemistries has opened up new avenues for targeting other nucleophilic amino acids such as serine, lysine, tyrosine, and histidine.[2]
Sulfonyl fluorides have emerged as a particularly versatile class of electrophiles for this purpose.[3] Their balanced reactivity allows them to remain relatively inert in aqueous environments while being susceptible to nucleophilic attack within the specific microenvironment of a protein's binding pocket.[4] This "context-dependent" reactivity minimizes off-target effects, a critical consideration in drug development.
Arylsulfonyl vs. Alkylsulfonyl Fluorides: A Structural and Reactivity Comparison
The majority of structurally characterized sulfonyl fluoride inhibitors feature an aromatic ring directly attached to the sulfonyl group (arylsulfonyl fluorides). This aromatic moiety often plays a crucial role in establishing non-covalent interactions that position the electrophilic warhead for reaction with a nearby nucleophilic residue.
Cyclobutanesulfonyl fluoride, on the other hand, belongs to the class of alkylsulfonyl fluorides. The replacement of an aromatic ring with a strained cyclobutane ring introduces distinct steric and electronic properties that can influence binding affinity, selectivity, and reactivity. While crystallographic evidence for CBSF is still emerging, we can draw parallels with other alkylsulfonyl fluorides, such as the classic serine protease inhibitor phenylmethylsulfonyl fluoride (PMSF).[4]
Here, we present a comparative analysis of the available crystallographic data for arylsulfonyl fluorides and a representative alkylsulfonyl fluoride to highlight the key differences in their binding modes and interactions.
Comparative Crystallographic Data of Sulfonyl Fluoride Ligand Binding
| Target Protein | Ligand Type | PDB ID | Covalently Modified Residue | Resolution (Å) | Key Interactions & Observations |
| Transthyretin (TTR) | Arylsulfonyl Fluoride | 4FI7 | Lysine 15 | 1.40 | The sulfonyl fluoride is positioned by the oxadiazole and dichlorophenyl groups to react with the pKa-perturbed K15.[5] |
| Cellular Retinoic Acid Binding Protein 2 (CRABP2) | Arylfluorosulfate* | 5HZQ | Tyrosine 134 | 1.90 | The biphenyl group of the ligand engages in hydrophobic interactions, positioning the fluorosulfate for reaction with Tyr134.[2] |
| Scavenger Decapping Enzyme (DcpS) | Arylsulfonyl Fluoride | 4QDV | Tyrosine 143 | 2.80 | The ligand forms a covalent bond with Tyr143 in the enzyme's active site. |
| Thrombin | Alkylsulfonyl Fluoride (PMSF) | 1HXE | Serine 195 | 2.30 | The phenyl group of PMSF makes hydrophobic interactions, while the sulfonyl fluoride reacts with the catalytic Ser195.[6] |
Note: Arylfluorosulfates are closely related to arylsulfonyl fluorides and serve as a valuable comparison for sulfur(VI) fluoride electrophiles.
Mechanistic Insights into Covalent Modification by Sulfonyl Fluorides
The covalent modification of a protein by a sulfonyl fluoride proceeds through a nucleophilic substitution reaction. A nucleophilic residue in the protein's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.
Caption: A stepwise workflow for co-crystallizing a protein with a covalent inhibitor.
Detailed Protocol for Co-crystallization
1. Protein and Ligand Preparation:
-
Protein: Purify the target protein to greater than 95% homogeneity. Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
-
Ligand: Prepare a stock solution of the cyclobutanesulfonyl fluoride ligand in a compatible solvent, such as DMSO. The final concentration of the solvent in the crystallization drop should be kept low (typically <5%) to avoid interference with crystal formation.
2. Complex Formation:
-
Mix the purified protein with the ligand solution. A molar excess of the ligand (e.g., 5 to 10-fold) is often used to ensure complete covalent modification of the protein.
-
Incubate the mixture for a sufficient time to allow for the covalent reaction to go to completion. The incubation time will depend on the reactivity of the ligand and should be determined empirically, for example, using mass spectrometry to monitor the extent of protein modification.
3. Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (either hanging or sitting drop).
-
Mix the protein-ligand complex solution with a variety of commercially available or in-house crystallization screens to sample a wide range of precipitant conditions.
4. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and other additives.
-
If initial crystals are small or of poor quality, microseeding can be employed to promote the growth of larger, single crystals.
5. Crystal Harvesting and Cryo-protection:
-
Carefully remove a single crystal from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.
-
Plunge the crystal into liquid nitrogen to flash-cool it.
6. X-ray Diffraction Data Collection:
-
Ship the frozen crystals to a synchrotron facility for X-ray diffraction data collection.
-
The resulting diffraction data can then be processed to determine the three-dimensional structure of the protein-ligand complex.
The Promise of Cyclobutanesulfonyl Fluoride in Drug Design
While direct structural evidence is pending, the unique properties of the cyclobutane moiety suggest several potential advantages for its inclusion in covalent inhibitors:
-
Novel Chemical Space: The non-aromatic, three-dimensional nature of the cyclobutane ring can allow for exploration of different binding pocket geometries compared to flat aromatic systems.
-
Improved Physicochemical Properties: The replacement of an aromatic ring with a cyclobutane group can lead to improved solubility and reduced metabolic liabilities.
-
Modulated Reactivity: The electronic properties of the cyclobutane ring may modulate the reactivity of the sulfonyl fluoride warhead, potentially leading to enhanced selectivity for the target protein.
Conclusion
The field of covalent drug discovery is rapidly evolving, with sulfonyl fluorides playing a key role in the development of next-generation inhibitors that target a broader range of amino acid residues. While arylsulfonyl fluorides are well-established and structurally well-characterized, the exploration of alkylsulfonyl fluorides, such as cyclobutanesulfonyl fluoride, offers exciting new opportunities for drug designers. By leveraging the principles of rational drug design and the power of X-ray crystallography, the unique properties of the cyclobutane moiety can be harnessed to develop novel, potent, and selective covalent inhibitors for a wide range of therapeutic targets.
References
-
UBPBio. PMSF. [Link]
-
National Center for Biotechnology Information. Phenylmethylsulfonyl Fluoride. PubChem Compound Summary for CID 4784. [Link]
-
Grimster, N. P., Connelly, S., Baranczak, A., Dong, J., Krasnova, L. B., Sharpless, K. B., Powers, E. T., Wilson, I. A., & Kelly, J. W. (2013). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]
-
Tantillo, T. J., Ryno, L. M., & Kelly, J. W. (2016). Arylfluorosulfates for Covalent Targeting of Functional Tyrosines in the Human Proteome. Journal of the American Chemical Society, 138(22), 7016–7025. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
